![molecular formula C10H16N6 B15068360 N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine](/img/structure/B15068360.png)
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine is a heterocyclic compound belonging to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties .
Preparation Methods
The synthesis of N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction typically proceeds under reflux conditions, leading to the formation of the desired pyrazolopyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the substituents on the pyrazole and pyridine rings .
Scientific Research Applications
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit certain enzymes involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs .
Mechanism of Action
The mechanism of action of N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells, making it a promising candidate for anti-cancer therapy .
Comparison with Similar Compounds
N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine can be compared to other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine . These compounds share a similar core structure but differ in their substituents and biological activities .
Properties
Molecular Formula |
C10H16N6 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
7-ethyl-4-ethylimino-2H-pyrazolo[3,4-b]pyridine-3,6-diamine |
InChI |
InChI=1S/C10H16N6/c1-3-13-6-5-7(11)16(4-2)10-8(6)9(12)14-15-10/h5H,3-4,11H2,1-2H3,(H3,12,14,15) |
InChI Key |
JVWUFTXGVNZCAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C=C(N(C2=NNC(=C12)N)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



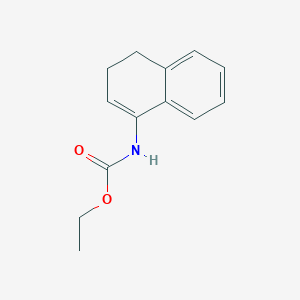

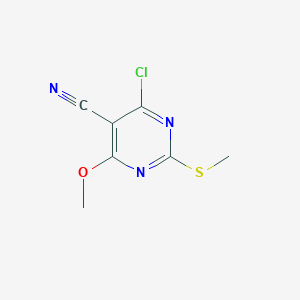
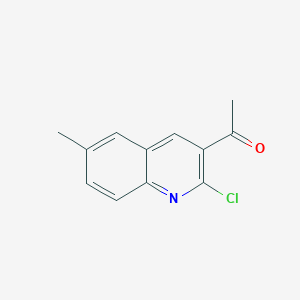
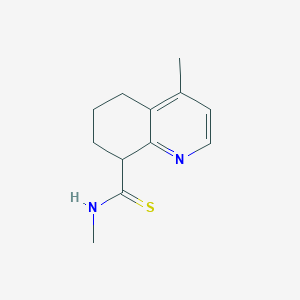
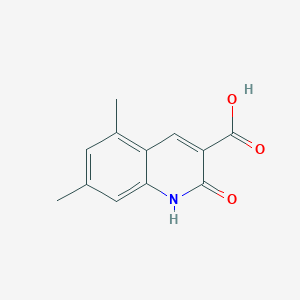
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
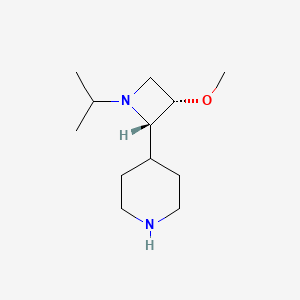

![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)

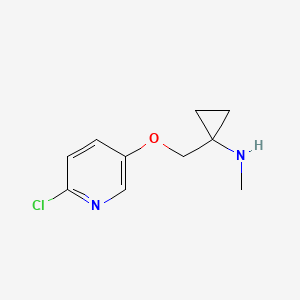
![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)
